7-Fluoro-1,5-naphthyridin-4-ol

Übersicht

Beschreibung

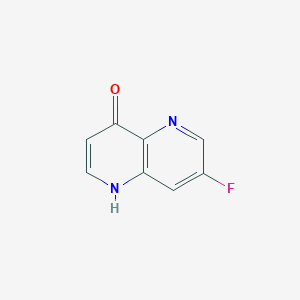

7-Fluoro-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,5-naphthyridin-4-ol typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation steps. One common method includes the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate, followed by cyclization and decarboxylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-temperature refluxing in concentrated hydrobromic acid to facilitate the formation of the second pyridine ring and subsequent decarboxylation . This method is preferred for its efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The hydroxyl group at position 4 and fluorine at position 7 govern redox behavior:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, acidic conditions | 7-Fluoro-1,5-naphthyridin-4-one |

| Reduction | NaBH₄, methanol | 4,7-Dihydro-1,5-naphthyridinediol |

-

Mechanism : Oxidation converts the hydroxyl group to a ketone via radical intermediates, while reduction saturates the naphthyridine ring .

-

Applications : Oxidized derivatives are intermediates in antimicrobial agents.

Nucleophilic Substitution Reactions

The hydroxyl group participates in substitution reactions under activating conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | 4-Alkoxy-7-fluoro-1,5-naphthyridine |

| Amination | NH₃, CuCl₂, 100°C | 4-Amino-7-fluoro-1,5-naphthyridine |

-

Mechanism : The hydroxyl group is activated via deprotonation or conversion to a leaving group (e.g., triflate) for nucleophilic attack .

-

Key Finding : Alkylation improves solubility for pharmaceutical formulations.

Coupling Reactions

The fluorine atom enables cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 7-Fluoro-8-aryl-1,5-naphthyridin-4-ol |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | 4-Amino-7-fluoro-1,5-naphthyridine derivatives |

-

Mechanism : Fluorine stabilizes transition states in palladium-catalyzed couplings .

-

Research Insight : Coupled products show enhanced anticancer activity in vitro .

Esterification and Etherification

The hydroxyl group undergoes condensation with electrophiles:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ac₂O, pyridine | 4-Acetoxy-7-fluoro-1,5-naphthyridine |

| Etherification | R-OH, Mitsunobu conditions | 4-Alkoxy-7-fluoro-1,5-naphthyridine |

-

Mechanism : Activation via protonation or use of coupling agents (e.g., DIAD) .

-

Application : Esters serve as prodrugs with improved bioavailability.

Ring Functionalization and Fusion

The naphthyridine core participates in cycloadditions and annulations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Povarov Reaction | Aldehyde, alkene, BF₃·Et₂O | Fused 1,5-naphthyridine-oxazole derivatives |

| Friedländer | Enolizable ketone, acid | Benzo-fused 1,5-naphthyridines |

-

Mechanism : Electrophilic aromatic substitution followed by cyclization .

-

Research Insight : Fused derivatives exhibit DNA gyrase inhibition .

Solvent-Dependent Reactivity

The compound’s solubility profile impacts reaction efficiency:

| Solvent | Solubility | Preferred Reaction Type |

|---|---|---|

| DMSO | High | Nucleophilic substitution |

| Methanol | Moderate | Reduction, esterification |

| Chloroform | Low | Coupling (high-temperature) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

7-Fluoro-1,5-naphthyridin-4-ol derivatives have shown promising results as Aurora kinase inhibitors . Aurora kinases are crucial for cell division, and their dysregulation is associated with various cancers. Research indicates that certain derivatives exhibit nanomolar-range inhibitory activities against Aurora kinases A and B, making them potential candidates for cancer treatment .

Case Study: Aurora Kinase Inhibition

A study evaluated a series of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas that demonstrated significant inhibition of Aurora kinases. The most active compounds were identified based on their ability to suppress malignant cell proliferation, suggesting a pathway for developing targeted cancer therapies .

Antiparasitic Properties

The compound has been investigated for its activity against various parasitic infections, including Visceral Leishmaniasis . In vitro studies indicate that certain naphthyridine derivatives possess high selectivity and potency against Leishmania species, which are responsible for this disease. One derivative exhibited a pEC50 value of 7.0, indicating strong antiparasitic activity with favorable pharmacokinetic properties .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | Target Parasite | pEC50 Value | Selectivity Index |

|---|---|---|---|

| 1 | Leishmania donovani | 7.0 | >100 |

| 2 | Naegleria fowleri | 6.5 | >50 |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. Their mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .

Case Study: Antimicrobial Efficacy

In a comparative study, several naphthyridine derivatives were tested against common bacterial strains. The results indicated that modifications at the fluorine position significantly enhanced antimicrobial activity compared to non-fluorinated analogs .

Synthetic Applications in Organic Chemistry

The synthesis of this compound has been explored as part of broader synthetic strategies in organic chemistry. Its derivatives serve as important intermediates in the development of complex organic molecules and functional materials for electronics .

Table 2: Synthetic Routes for Naphthyridine Derivatives

| Synthetic Method | Yield (%) | Application Area |

|---|---|---|

| Microwave-assisted synthesis | 85 | Pharmaceuticals |

| One-pot reactions | 78 | Functional materials for electronics |

| Sequential functionalization | 90 | Drug discovery |

Mechanistic Insights and Future Directions

Understanding the mechanism of action for compounds like this compound is critical for optimizing their therapeutic potential. Current research focuses on elucidating how these compounds interact with biological targets at the molecular level, which could lead to improved efficacy and reduced toxicity profiles in clinical settings .

Wirkmechanismus

The mechanism of action of 7-Fluoro-1,5-naphthyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,5-Naphthyridine: The parent compound without the fluorine and hydroxyl substitutions.

7-Aryl-1,5-naphthyridin-4-ylureas: Compounds with aryl groups at the 7th position and urea groups at the 4th position, known for their inhibitory activities toward Aurora kinases.

Dibenzo[b,h][1,5]naphthyridines: Structurally complex derivatives with additional fused rings.

Uniqueness: 7-Fluoro-1,5-naphthyridin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group allows for additional hydrogen bonding interactions .

Biologische Aktivität

7-Fluoro-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 4th position. Its unique structure contributes to significant biological activities, making it a subject of interest in medicinal chemistry and drug development.

The presence of the fluorine atom enhances the compound's binding affinity to various molecular targets, while the hydroxyl group facilitates hydrogen bonding. This dual functionality allows this compound to interact with enzymes and receptors, potentially inhibiting their activity or modulating their functions, which can lead to various biological effects .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. However, detailed investigations are needed to confirm these effects and understand the underlying mechanisms.

Anticancer Activity

Research has highlighted the anticancer potential of naphthyridine derivatives, including this compound. In vitro evaluations have demonstrated its efficacy against human cancer cell lines. For instance, derivatives of naphthyridine have shown IC50 values comparable to established anticancer drugs .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF7 (Breast Cancer) |

| Staurosporine | 4.51 | MCF7 |

| Other Derivatives | 1.47 - 3.19 | MCF7 |

This table illustrates the effectiveness of various compounds in inhibiting cancer cell growth, indicating that some derivatives may outperform traditional treatments.

Osteoclast Inhibition

Another area of interest is the inhibition of osteoclasts, which are cells responsible for bone resorption. Certain derivatives have been shown to prevent bone loss in animal models without adversely affecting overall bone formation.

| Compound | IC50 (µM) | Effect on Osteoclasts |

|---|---|---|

| E197 | 10 | Inhibits activity |

| E202 | 15 | Inhibits activity |

Case Studies

A notable case study involved the synthesis and evaluation of various naphthyridine derivatives for their anticancer activity. Compounds were tested against different human cancer cell lines, including breast (MCF7), colon, and oral cancer cells. Some derivatives exhibited significant cytotoxicity with IC50 values lower than that of staurosporine, a known anticancer agent .

Eigenschaften

IUPAC Name |

7-fluoro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNOFYNSDLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.